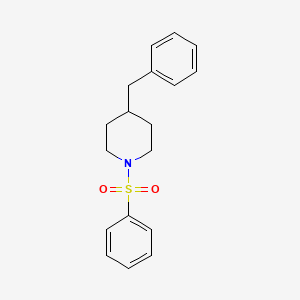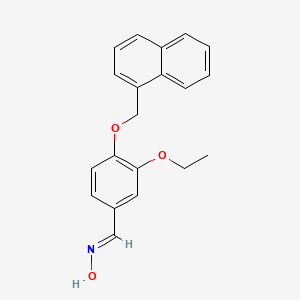![molecular formula C24H32N4O B5504210 9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)
9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including structures akin to our compound of interest, often involves spirocyclization of pyridine substrates or similar strategies. For example, one method for constructing 3,9-diazaspiro[5.5]undecane derivatives uses intramolecular spirocyclization of 4-substituted pyridines, activated by ethyl chloroformate in the presence of Ti(OiPr)4 (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The diazaspiro[5.5]undecane core is characterized by its spirocyclic nature, connecting two cyclic structures at a single atom. This molecular architecture imparts a rigid framework that can influence the compound's biological activity. The spirocyclic structure is generally synthesized through methods that ensure the correct stereochemistry and functional group positioning essential for its activity.
Chemical Reactions and Properties
Compounds within this class, including 9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one, are involved in various chemical reactions characteristic of their functional groups. For instance, the 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones show significant antihypertensive activity, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). This activity is modulated by the substituents on the spirolactam ring and the core structure's overall configuration.
科学的研究の応用
Synthesis Techniques
Synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including those similar to the specified compound, is achieved through innovative methodologies. For example, intramolecular spirocyclization of 4-substituted pyridines has been demonstrated as an effective strategy, utilizing in situ activation of the pyridine ring for the construction of such compounds (Parameswarappa & Pigge, 2011). Moreover, efficient catalyst-free synthesis methods have been developed for nitrogen-containing spiro heterocycles via double Michael addition reactions, showcasing the versatility of these compounds (Aggarwal, Vij, & Khurana, 2014).
Biological and Pharmacological Applications
Though the direct biological and pharmacological applications of the specific compound were not detailed, related 3,9-diazaspiro[5.5]undecane derivatives have shown potential in various domains. For instance, certain derivatives have been identified as potent antihypertensive agents through screening, suggesting their utility in cardiovascular research (Clark et al., 1983). Additionally, these compounds have been explored as CCR8 antagonists, indicating their relevance in treating chemokine-mediated diseases, especially respiratory conditions (Norman, 2007).
Chemical and Material Science Research
In chemical and material science, diazaspiro[5.5]undecane derivatives have been synthesized for various applications, including the development of new polymers with specific properties. For example, crosslinking copolymerization techniques involving cyclic ketenacetals have been investigated for creating materials with low shrinkage in volume, underscoring the utility of these compounds in advanced material design (Schulze & Klemm, 1995).
特性
IUPAC Name |
9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-3-21-17-25-19(2)26-23(21)27-15-12-24(13-16-27)11-9-22(29)28(18-24)14-10-20-7-5-4-6-8-20/h4-8,17H,3,9-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUORMPUKXWRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)
![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)
![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)
![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)

![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)
![4-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride](/img/structure/B5504186.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)
![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)
